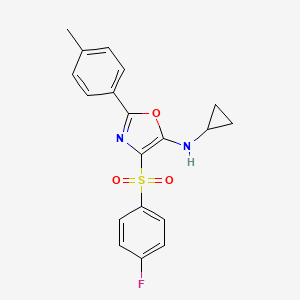

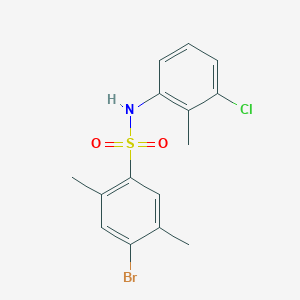

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs called Janus kinase inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research has focused on the synthesis and characterization of organic compounds incorporating the 4-(phenylsulfonyl)phenyl fragment, which includes derivatives of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine. These compounds have been analyzed using spectral methods (UV-Vis, FT-IR, 1H-NMR, 13C-NMR, MS) to confirm their structures. The therapeutic potential and toxicological profiles of these newly synthesized compounds have also been evaluated, demonstrating their potential in biomedical applications (Apostol et al., 2019).

Cytotoxicity Evaluation

- The cytotoxic effects of compounds containing the oxazole ring and the 4-(phenylsulfonyl)phenyl moiety have been assessed. Such studies are crucial for determining the potential therapeutic applications of these compounds. The evaluation involved advanced bioassays, highlighting the importance of comprehensive toxicological assessment in drug development processes (Apostol et al., 2021).

Applications in Organic Synthesis

- N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine derivatives have been utilized in organic synthesis, including the development of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These electrolytes were synthesized via activated fluorophenyl-amine reactions, showcasing the compound's utility in creating advanced materials with precise control over cation functionality without side reactions (Kim et al., 2011).

Thermal and Photolytic Transformations

- Studies on the thermal, acid-catalyzed, and photolytic transformations of related compounds have provided insights into their reactivity and potential applications in synthesizing complex molecular structures. Such research underscores the versatility of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine and its derivatives in chemical synthesis (Vasin et al., 2014).

Electrophilic Bromocyclization

- The compound and its derivatives have also been studied in the context of electrophilic bromocyclization reactions, demonstrating their application in synthesizing oxazolines and oxazines with good yields and excellent diastereoselectivity. This highlights the compound's role in facilitating specific and efficient synthetic pathways (Wong et al., 2015).

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLPZZFKICNMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)

![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)

![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2987351.png)

![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)